Calcium formate

Beschreibung

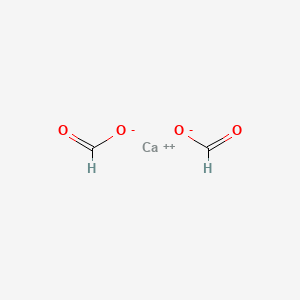

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

544-17-2 |

|---|---|

Molekularformel |

CH2CaO2 |

Molekulargewicht |

86.10 g/mol |

IUPAC-Name |

calcium;diformate |

InChI |

InChI=1S/CH2O2.Ca/c2-1-3;/h1H,(H,2,3); |

InChI-Schlüssel |

FVLFCWAFYBQKJS-UHFFFAOYSA-N |

SMILES |

C(=O)[O-].C(=O)[O-].[Ca+2] |

Kanonische SMILES |

C(=O)O.[Ca] |

Color/Form |

Orthorhombic crystals or crystalline powder White or pale yellow, crystalline powde |

Dichte |

2.015 Density (bulk): 1150 kg/m³ |

melting_point |

Greater than 300 °C |

Andere CAS-Nummern |

544-17-2 |

Physikalische Beschreibung |

DryPowder; Liquid; PelletsLargeCrystals WHITE-TO-YELLOW CRYSTALS OR CRYSTALLINE POWDER. |

Piktogramme |

Corrosive; Irritant |

Verwandte CAS-Nummern |

64-18-6 (Parent) |

Löslichkeit |

Practically insol in alc In water, 170 g/l @ 20 °C Solubility in water, g/100ml at 20 °C: 16 |

Synonyme |

aluminum formate ammonium formate ammonium tetraformate calcium formate chromic formate cobalt(II) formate dihydrate cobaltous formate cupric formate formate formic acid formic acid, 14C-labeled formic acid, aluminum salt formic acid, ammonium (2:1) salt formic acid, ammonium (4:1) salt formic acid, ammonium salt formic acid, cadmium salt formic acid, calcium salt formic acid, cesium salt formic acid, cobalt (+2) salt formic acid, copper (+2) salt formic acid, copper salt formic acid, copper, ammonium salt formic acid, copper, nickel salt formic acid, cromium (+3) salt formic acid, cromium (+3), sodium (4:1:1) salt formic acid, lead (+2) salt formic acid, lead salt formic acid, lithium salt formic acid, magnesium salt formic acid, nickel (+2) salt formic acid, nickel salt formic acid, potassium salt formic acid, rubidium salt formic acid, sodium salt formic acid, sodium salt, 13C-labeled formic acid, sodium salt, 14C-labeled formic acid, strontium salt formic acid, thallium (+1) salt formic acid, zinc salt lead formate lithium formate magnesium formate methanoic acid nickel formate nickel formate dihydrate potassium formate sodium formate strontium formate zinc formate |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unveiling the Atomic Architecture: The Crystal Structure of Anhydrous Calcium Formate

A Technical Guide for Researchers and Drug Development Professionals

Anhydrous calcium formate (Ca(HCOO)₂), a simple organic salt, plays a significant role in various industrial applications, from a setting accelerator in the construction industry to an additive in animal feed. For researchers, scientists, and drug development professionals, a thorough understanding of its solid-state properties, underpinned by its crystal structure, is paramount for predicting its behavior, optimizing its use, and exploring new applications. This in-depth technical guide delves into the core of anhydrous this compound's atomic arrangement, presenting key crystallographic data, detailing the experimental protocols for its determination, and illustrating the logical workflow of structural analysis.

The Orthorhombic Framework of α-Calcium Formate

The most stable and commonly encountered polymorph of anhydrous this compound at ambient conditions is the α-form. Crystallographic studies have unequivocally established that α-calcium formate belongs to the orthorhombic crystal system .[1][2] Specifically, it crystallizes in the centrosymmetric space group Pbca .[1][2] This space group is characterized by three mutually perpendicular twofold screw axes and three mutually perpendicular glide planes.

The fundamental building blocks of the crystal lattice are calcium cations (Ca²⁺) and formate anions (HCOO⁻). Within the structure, each calcium ion is coordinated by seven oxygen atoms from the surrounding formate ions, creating a distorted coordination environment. The formate ions act as bridging ligands, linking the calcium centers to form a three-dimensional network. This intricate arrangement of ions and the resulting intermolecular interactions dictate the material's physical and chemical properties, such as its solubility, stability, and mechanical strength.

Comparative Crystallographic Data

The crystal structure of α-calcium formate has been independently determined and refined by various research groups over several decades using different techniques, primarily single-crystal X-ray diffraction and neutron diffraction. The consistency of the results from these studies provides a high degree of confidence in the established structural model. A summary of the key crystallographic parameters from several seminal and recent studies is presented in the table below, allowing for a clear comparison.

| Parameter | Watanabe & Matsui (1978) | Burger et al. (1977) | Bargouth & Will (1980) | Grygar et al. (2021) |

| Crystal System | Orthorhombic | Orthorhombic | Orthorhombic | Orthorhombic |

| Space Group | Pcab (non-standard setting of Pbca) | Pbca | Pbca | Pbca |

| a (Å) | 10.196 | 10.229 | 10.231 | 10.22943(12) |

| b (Å) | 13.385 | 13.409 | 13.408 | 6.25587(7) |

| c (Å) | 6.278 | 6.280 | 6.281 | 13.3895(2) |

| α (°) | 90 | 90 | 90 | 90 |

| β (°) | 90 | 90 | 90 | 90 |

| γ (°) | 90 | 90 | 90 | 90 |

| Volume (ų) | 858.7 | 863.3 | 863.8 | 857.79(2) |

| Z | 8 | 8 | 8 | 8 |

| Technique | Single-Crystal X-ray Diffraction | Neutron Diffraction | Neutron Diffraction | Single-Crystal X-ray Diffraction |

| Temperature | Room Temperature | 296 K | Room Temperature | 100 K |

Note: The unit cell parameters from Watanabe & Matsui (1978) are presented in a different setting (Pcab) but describe the same fundamental crystal structure. The values have been transformed to the standard Pbca setting for comparison where applicable. Z represents the number of formula units per unit cell.

Experimental Protocols for Structure Determination

The determination of the crystal structure of anhydrous this compound relies on diffraction techniques that probe the arrangement of atoms in the crystalline lattice. The primary methods employed are single-crystal X-ray diffraction, powder X-ray diffraction, and neutron diffraction.

Single-Crystal X-ray Diffraction (SC-XRD)

This is the most powerful technique for obtaining a precise and unambiguous crystal structure.

Methodology:

-

Crystal Growth: High-quality single crystals of anhydrous this compound are grown, typically by slow evaporation of an aqueous solution of this compound. The crystals should be well-formed, transparent, and of a suitable size (typically 0.1-0.3 mm in each dimension).

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryo-loop or a glass fiber with a minimal amount of adhesive.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations of the atoms, resulting in a more precise structure. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal. The crystal is rotated through a series of angles, and the diffraction pattern, consisting of a series of spots of varying intensity, is recorded on a detector.[1]

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the individual reflections. Corrections are applied for factors such as Lorentz and polarization effects, and absorption.

-

Structure Solution and Refinement: The processed data are used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined using least-squares methods to obtain the best possible fit between the observed and calculated diffraction intensities. This refinement process yields the final atomic coordinates, bond lengths, bond angles, and other structural parameters.

Powder X-ray Diffraction (PXRD)

Powder XRD is a valuable technique for phase identification and for confirming the crystal structure of a bulk sample.

Methodology:

-

Sample Preparation: A sample of anhydrous this compound is finely ground to a homogeneous powder to ensure a random orientation of the crystallites.

-

Data Collection: The powdered sample is placed in a sample holder in a powder X-ray diffractometer. A monochromatic X-ray beam is scanned over a range of angles (2θ), and the intensity of the diffracted X-rays is recorded by a detector.

-

Data Analysis: The resulting powder diffraction pattern is a plot of intensity versus the diffraction angle 2θ. The positions and intensities of the diffraction peaks are characteristic of the crystal structure. The pattern can be compared to a database of known materials for phase identification. For structural refinement, the entire experimental pattern is fitted to a calculated pattern based on a known or trial crystal structure using the Rietveld method. This allows for the refinement of lattice parameters and other structural details.

Neutron Diffraction

Neutron diffraction provides complementary information to X-ray diffraction, particularly in locating light atoms like hydrogen.

Methodology:

-

Neutron Source: The experiment is conducted at a nuclear reactor or a spallation neutron source that produces a beam of neutrons.

-

Monochromatization and Collimation: The neutron beam is monochromatized to select a narrow range of wavelengths and collimated to produce a well-defined beam.

-

Sample and Data Collection: The monochromatic neutron beam is directed at a single crystal or a powdered sample of anhydrous this compound. The scattered neutrons are detected at various angles.

-

Data Analysis: Similar to X-ray diffraction, the diffraction pattern is analyzed to determine the crystal structure. Because neutrons scatter from the atomic nuclei rather than the electrons, neutron diffraction is particularly effective for accurately determining the positions of hydrogen atoms in the formate ions, which is challenging with X-ray diffraction.

Logical Workflow for Crystal Structure Determination

The process of determining the crystal structure of a compound like anhydrous this compound follows a logical and systematic workflow, from initial sample preparation to the final validation of the structural model.

Caption: A schematic workflow illustrating the key stages in determining the crystal structure of a chemical compound.

This comprehensive overview of the crystal structure of anhydrous this compound provides a foundational understanding for researchers and professionals in drug development and materials science. The detailed crystallographic data and experimental methodologies serve as a valuable resource for further research and application development.

References

Synthesis and Characterization of High-Purity Calcium Formate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, purification, and characterization of high-purity calcium formate. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and other fields where high-purity this compound is a critical reagent. This document details established synthesis methodologies, purification protocols, and a range of analytical techniques for comprehensive characterization.

Synthesis of this compound

High-purity this compound can be synthesized through several methods. The choice of method often depends on the desired scale of production, available starting materials, and purity requirements. The most common methods include the reaction of formic acid with a calcium source and the carbon monoxide route.

Formic Acid Neutralization Method

The most prevalent and straightforward method for producing this compound is the neutralization reaction between formic acid and a calcium source, typically calcium carbonate or calcium hydroxide.[1]

Reaction Principle: The reaction with calcium carbonate is an acid-base neutralization that produces this compound, water, and carbon dioxide.

CaCO₃ + 2HCOOH → Ca(HCOO)₂ + H₂O + CO₂[1]

Alternatively, using calcium hydroxide yields this compound and water:

Ca(OH)₂ + 2HCOOH → Ca(HCOO)₂ + 2H₂O

Experimental Protocol:

-

Materials:

-

Procedure:

-

In a reaction vessel equipped with a stirrer, add a predetermined amount of high-purity calcium carbonate powder.

-

Slowly add a stoichiometric amount of formic acid to the calcium carbonate slurry while stirring continuously. To ensure complete reaction and minimize impurities, a slight excess of formic acid may be used.[1]

-

Control the reaction temperature, which is typically carried out at room temperature.[1]

-

Continue stirring for a specified period (e.g., 60 minutes) after the addition of formic acid is complete to ensure the reaction goes to completion.[1]

-

The resulting solution is then filtered to remove any unreacted calcium carbonate or other insoluble impurities.

-

The clear filtrate is concentrated by evaporation to induce crystallization of this compound.

-

The crystals are collected by filtration and washed with a small amount of cold deionized water to remove soluble impurities.

-

The purified this compound crystals are then dried to a constant weight, typically in an oven at a controlled temperature (e.g., 150-180°C).[2]

-

Carbon Monoxide Route

For industrial-scale production, this compound can be synthesized by reacting calcium hydroxide with carbon monoxide under elevated temperature and pressure.[3] This method can be economically advantageous due to the lower cost of carbon monoxide.[2]

Reaction Principle: Ca(OH)₂ + 2CO → Ca(HCOO)₂

Experimental Protocol:

-

Materials:

-

Calcium Hydroxide (Ca(OH)₂)

-

Carbon Monoxide (CO) gas

-

-

Procedure:

-

A slurry of calcium hydroxide in water is prepared in a high-pressure reactor.

-

The reactor is pressurized with carbon monoxide gas.

-

The reaction mixture is heated to a specific temperature (e.g., up to 200°C) and maintained at a high pressure (e.g., 6 MPa).[3]

-

The reaction is carried out for a set duration (e.g., 22.5 minutes) with continuous stirring to ensure efficient gas-liquid contact.[3]

-

After the reaction, the vessel is cooled, and the pressure is released.

-

The resulting this compound solution is filtered and then subjected to crystallization and drying, similar to the formic acid neutralization method.

-

Purification of this compound

To achieve high purity, crude this compound is often subjected to purification processes, with recrystallization being the most common and effective method.

Experimental Protocol: Recrystallization

-

Principle: Recrystallization is a purification technique based on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. An ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.[4][5]

-

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot deionized water.

-

If colored impurities are present, a small amount of activated carbon can be added to the hot solution to adsorb them.

-

Hot filter the solution to remove any insoluble impurities and the activated carbon.

-

Allow the filtrate to cool slowly to room temperature. As the solution cools, the solubility of this compound decreases, leading to the formation of pure crystals.

-

For maximum yield, the solution can be further cooled in an ice bath.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold deionized water to remove any remaining mother liquor.

-

Dry the high-purity this compound crystals in an oven at a suitable temperature.

-

Characterization of High-Purity this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and physical properties.

Quantitative Analysis

Titration: Acid-base titration is a classic and reliable method for determining the purity of this compound.[6][7] A known weight of the this compound sample is dissolved in water and titrated with a standardized solution of a strong acid, such as hydrochloric acid (HCl).[7] The endpoint is determined using a suitable indicator or by monitoring the pH change.

Complexometric Titration: The calcium content can be determined by complexometric titration using a standard solution of ethylenediaminetetraacetic acid (EDTA).

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the this compound molecule. The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of the formate ion and the calcium-oxygen bonds. Key vibrational modes include C-H stretching, and symmetric and antisymmetric stretching of the carboxylate group.[8]

X-Ray Diffraction (XRD): XRD is a powerful technique for determining the crystalline structure and phase purity of the synthesized this compound. The diffraction pattern provides information about the unit cell dimensions and the arrangement of atoms within the crystal lattice.[9][10]

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): TGA and DTA are used to study the thermal stability and decomposition behavior of this compound.[9] TGA measures the change in mass of a sample as a function of temperature, while DTA measures the difference in temperature between the sample and a reference material. The decomposition of anhydrous this compound typically begins around 400°C.[9]

Data Presentation

Table 1: Physicochemical Properties of High-Purity this compound

| Property | Value | Reference |

| Chemical Formula | Ca(HCOO)₂ | [11] |

| Molecular Weight | 130.11 g/mol | [12] |

| Appearance | White crystalline powder | [11] |

| Density | 2.023 g/cm³ (at 20°C) | [13] |

| Decomposition Temp. | ~400°C | [13] |

| Solubility in Water | Soluble | [11] |

| Purity (Typical) | ≥98% | [11] |

Table 2: Typical Synthesis Parameters for the Formic Acid Neutralization Method

| Parameter | Value | Reference |

| Reactant Ratio (CaCO₃:HCOOH) | 1:0.83 (by weight) | [1] |

| Reaction Temperature | Room Temperature | [1] |

| Reaction Time | 60 minutes | [1] |

| Stirring Speed | 60 r/min | [1] |

| Drying Temperature | 150 - 180°C | [1] |

Table 3: Key Characterization Data for High-Purity this compound

| Characterization Technique | Observed Results |

| FTIR | Characteristic bands for C-H stretching (2870–2900 cm⁻¹), antisymmetric -CO₂ stretching (1580–1660 cm⁻¹), and symmetric -CO₂ stretching (1350–1400 cm⁻¹)[8] |

| XRD | Diffraction peaks corresponding to the orthorhombic crystal structure of α-calcium formate[8] |

| TGA/DTA | Onset of decomposition of anhydrous this compound around 400°C[9] |

| Purity by Titration | Typically >98% |

Visualizations

Caption: Workflow for the synthesis of high-purity this compound.

References

- 1. celluloseether.com [celluloseether.com]

- 2. âHow to Produce this compound: 3 High-Yield Methods - Knowledge [zbaqchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Home Page [chem.ualberta.ca]

- 5. mt.com [mt.com]

- 6. The following are several common methods for measuring the content of this compound - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 7. What are the analysis methods for this compound 98%? - Blog [winchemistry.com]

- 8. mdpi.com [mdpi.com]

- 9. Search results [inis.iaea.org]

- 10. researchgate.net [researchgate.net]

- 11. greenchemindustries.com [greenchemindustries.com]

- 12. This compound | Ca(HCO2)2 | CID 10997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound,CAS NO. 544-17-2 | Pengfa Chemical [hhpfchem.com]

A Comprehensive Technical Guide to the Thermal Decomposition Pathway of Calcium Formate Under Inert Atmosphere

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the thermal decomposition pathway of calcium formate (Ca(HCOO)₂) under an inert atmosphere. This compound's thermal behavior is critical in various industrial applications, including as a setting accelerator in cement, a feed additive, and in certain chemical syntheses. Understanding its decomposition mechanism, reaction products, and kinetics is paramount for process optimization and safety. This document details the multi-step decomposition process, identifies the gaseous and solid products, presents quantitative data from thermogravimetric and calorimetric analyses, and provides detailed experimental protocols for characterization.

Introduction

This compound is the calcium salt of formic acid. When subjected to elevated temperatures in an inert environment, such as nitrogen or argon, it undergoes a series of predictable decomposition reactions. This process is distinct from its decomposition in an oxidative atmosphere. The primary decomposition route involves the formation of calcium carbonate, with the release of hydrogen and carbon monoxide. At higher temperatures, the calcium carbonate intermediate further decomposes to calcium oxide.

The Thermal Decomposition Pathway

Under an inert atmosphere, the thermal decomposition of anhydrous this compound proceeds through two principal stages. The decomposition of anhydrous this compound typically initiates at temperatures around 400°C and can extend up to 600°C.[1]

Stage 1: Decomposition of this compound

The primary decomposition step involves the breakdown of this compound into solid calcium carbonate (CaCO₃) and a mixture of gaseous products, primarily hydrogen (H₂) and carbon monoxide (CO).[2]

Ca(HCOO)₂ (s) → CaCO₃ (s) + H₂ (g) + CO (g)

Some studies have suggested the possibility of side reactions occurring in the gas phase or on the surface of the solid products. These include the reaction of hydrogen and carbon monoxide to produce water and elemental carbon, or the disproportionation of carbon monoxide to carbon dioxide and carbon.[2] This can result in the final solid product having a grayish or black appearance due to carbon deposition.[2]

Stage 2: Decomposition of Calcium Carbonate

The calcium carbonate formed in the first stage is stable at moderate temperatures but will decompose at higher temperatures to yield calcium oxide (CaO) and carbon dioxide (CO₂). This secondary decomposition typically begins above 600°C.

CaCO₃ (s) → CaO (s) + CO₂ (g)

Decomposition Pathway Diagram

References

An In-Depth Technical Guide to the Solubility of Calcium Formate in Mixed Solvent Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of calcium formate in various mixed solvent systems. The data and methodologies presented are essential for professionals in pharmaceutical development and chemical research, where understanding and controlling solubility is critical for crystallization processes, formulation design, and reaction engineering. This document summarizes key quantitative data, details experimental protocols for solubility determination, and illustrates the logical relationships governing the solubility of this compound.

Quantitative Solubility Data

The solubility of this compound (α-form) has been systematically studied in several binary solvent mixtures. The following tables summarize the mole fraction solubility of this compound at various temperatures and solvent compositions. The data reveals that the solubility of this compound generally increases with higher temperatures and a greater mole fraction of water in the solvent mixture.[1]

Note on Data Source: The quantitative data presented in the following tables are derived from the experimental work published by Zhang, Z., et al. in the Journal of Chemical & Engineering Data (2019).[1]

Methanol-Water System

| Temperature (K) | Water Mole Fraction (x₂) | This compound Mole Fraction (x₁) x 10³ |

| 283.15 | 0.00 | 0.21 |

| 283.15 | 0.20 | 0.98 |

| 283.15 | 0.40 | 2.85 |

| 283.15 | 0.60 | 6.43 |

| 283.15 | 0.80 | 12.25 |

| 298.15 | 0.00 | 0.27 |

| 298.15 | 0.20 | 1.25 |

| 298.15 | 0.40 | 3.62 |

| 298.15 | 0.60 | 8.09 |

| 298.15 | 0.80 | 15.18 |

| 313.15 | 0.00 | 0.34 |

| 313.15 | 0.20 | 1.58 |

| 313.15 | 0.40 | 4.54 |

| 313.15 | 0.60 | 10.05 |

| 313.15 | 0.80 | 18.67 |

| 323.15 | 0.00 | 0.41 |

| 323.15 | 0.20 | 1.88 |

| 323.15 | 0.40 | 5.37 |

| 323.15 | 0.60 | 11.78 |

| 323.15 | 0.80 | 21.69 |

Ethanol-Water System

| Temperature (K) | Water Mole Fraction (x₂) | This compound Mole Fraction (x₁) x 10³ |

| 283.15 | 0.00 | 0.08 |

| 283.15 | 0.20 | 0.45 |

| 283.15 | 0.40 | 1.52 |

| 283.15 | 0.60 | 4.01 |

| 283.15 | 0.80 | 8.98 |

| 298.15 | 0.00 | 0.11 |

| 298.15 | 0.20 | 0.59 |

| 298.15 | 0.40 | 1.98 |

| 298.15 | 0.60 | 5.19 |

| 298.15 | 0.80 | 11.52 |

| 313.15 | 0.00 | 0.14 |

| 313.15 | 0.20 | 0.76 |

| 313.15 | 0.40 | 2.54 |

| 313.15 | 0.60 | 6.60 |

| 313.15 | 0.80 | 14.57 |

| 323.15 | 0.00 | 0.17 |

| 323.15 | 0.20 | 0.91 |

| 323.15 | 0.40 | 3.03 |

| 323.15 | 0.60 | 7.83 |

| 323.15 | 0.80 | 17.21 |

n-Propanol-Water System

| Temperature (K) | Water Mole Fraction (x₂) | This compound Mole Fraction (x₁) x 10³ |

| 283.15 | 0.00 | 0.05 |

| 283.15 | 0.20 | 0.28 |

| 283.15 | 0.40 | 0.95 |

| 283.15 | 0.60 | 2.78 |

| 283.15 | 0.80 | 7.11 |

| 298.15 | 0.00 | 0.07 |

| 298.15 | 0.20 | 0.37 |

| 298.15 | 0.40 | 1.24 |

| 298.15 | 0.60 | 3.61 |

| 298.15 | 0.80 | 9.12 |

| 313.15 | 0.00 | 0.09 |

| 313.15 | 0.20 | 0.48 |

| 313.15 | 0.40 | 1.60 |

| 313.15 | 0.60 | 4.63 |

| 313.15 | 0.80 | 11.58 |

| 323.15 | 0.00 | 0.11 |

| 323.15 | 0.20 | 0.58 |

| 323.15 | 0.40 | 1.93 |

| 323.15 | 0.60 | 5.55 |

| 323.15 | 0.80 | 13.82 |

Acetone-Water System

| Temperature (K) | Water Mole Fraction (x₂) | This compound Mole Fraction (x₁) x 10³ |

| 283.15 | 0.00 | 0.02 |

| 283.15 | 0.20 | 0.15 |

| 283.15 | 0.40 | 0.68 |

| 283.15 | 0.60 | 2.45 |

| 283.15 | 0.80 | 6.89 |

| 298.15 | 0.00 | 0.03 |

| 298.15 | 0.20 | 0.20 |

| 298.15 | 0.40 | 0.90 |

| 298.15 | 0.60 | 3.22 |

| 298.15 | 0.80 | 8.95 |

| 313.15 | 0.00 | 0.04 |

| 313.15 | 0.20 | 0.27 |

| 313.15 | 0.40 | 1.18 |

| 313.15 | 0.60 | 4.18 |

| 313.15 | 0.80 | 11.48 |

| 323.15 | 0.00 | 0.05 |

| 323.15 | 0.20 | 0.33 |

| 323.15 | 0.40 | 1.44 |

| 323.15 | 0.60 | 5.09 |

| 323.15 | 0.80 | 13.85 |

Experimental Protocols

The determination of this compound solubility in mixed solvent systems is typically achieved using a static equilibrium method, followed by gravimetric analysis to quantify the solute concentration. This approach ensures that the system has reached a true thermodynamic equilibrium before analysis.

Static Equilibrium Method

The static or "shake-flask" method is a reliable technique for determining the equilibrium solubility of a compound.[2] It involves saturating a solvent with the solute and allowing it to reach equilibrium over a specified period.

Materials and Equipment:

-

This compound (analytical grade)

-

Organic Solvents (e.g., methanol, ethanol, n-propanol, acetone), HPLC grade or equivalent

-

Deionized Water

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath with temperature control (±0.1 K)

-

Analytical balance (±0.0001 g)

-

Syringe filters (e.g., 0.22 µm)

-

Drying oven

Procedure:

-

Solvent Preparation: Prepare the binary solvent mixtures of the desired mole fractions by mass using an analytical balance.

-

Saturation: Add an excess amount of this compound to a known mass of the prepared solvent mixture in the jacketed glass vessel. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Place the vessel in the thermostatic water bath set to the desired temperature. Stir the suspension continuously with a magnetic stirrer. The system should be allowed to equilibrate for a sufficient time, typically 24 hours or more, to ensure that the dissolution and precipitation rates are equal.[2]

-

Phase Separation: Once equilibrium is reached, stop the stirring and allow the solid phase to settle for several hours. This step is crucial to avoid contamination of the liquid phase sample with undissolved solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-weighed syringe fitted with a filter to remove any suspended particles. The syringe and filter should be pre-heated to the experimental temperature to prevent premature crystallization of the solute.

Gravimetric Analysis

Gravimetric analysis is used to determine the mass of the dissolved this compound in the sampled supernatant.[3]

Procedure:

-

Sample Weighing: Immediately weigh the syringe containing the saturated solution to determine the total mass of the sample.

-

Solvent Evaporation: Transfer the sampled solution to a pre-weighed evaporating dish.

-

Drying: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvents without decomposing the this compound (e.g., 80-100°C). Dry the sample to a constant mass.

-

Final Weighing: After cooling the dish in a desiccator, weigh it to determine the mass of the dry this compound residue.

-

Calculation: The mole fraction solubility (x₁) of this compound can be calculated using the following formula:

x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

Where:

-

m₁ is the mass of the dissolved this compound (residue).

-

M₁ is the molar mass of this compound.

-

m₂ is the mass of the solvent mixture in the sample.

-

M₂ is the average molar mass of the solvent mixture.

-

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships governing the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Key factors influencing the solubility of this compound in mixed solvents.

References

A Technical Guide to Vibrational Spectroscopy of Calcium Formate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the vibrational spectroscopy studies of calcium formate, a compound of interest in various industrial and pharmaceutical applications. This document details the theoretical basis, experimental protocols, and data interpretation related to the Fourier-Transform Infrared (FTIR) and Raman spectroscopy of solid this compound.

Introduction to the Vibrational Spectroscopy of this compound

Vibrational spectroscopy is a powerful non-destructive analytical technique that probes the molecular vibrations of a material. Both FTIR and Raman spectroscopy provide a unique chemical fingerprint, offering insights into chemical structure, polymorphism, and intermolecular interactions. For this compound (Ca(HCOO)₂), these techniques are crucial for characterizing its solid-state properties, which are intrinsically linked to its crystal structure.

This compound commonly exists in the orthorhombic α-polymorph at ambient conditions. A key feature of the α-calcium formate crystal structure is the presence of two crystallographically non-equivalent formate anions within the unit cell. This structural nuance directly influences the vibrational spectra, leading to the splitting of certain fundamental vibrational bands.[1][2] Understanding this relationship is essential for accurate spectral interpretation and material characterization.

Theoretical Background: Vibrational Modes of the Formate Ion

The formate ion (HCOO⁻) possesses C₂ᵥ symmetry and is expected to exhibit six fundamental vibrational modes. These modes can be broadly categorized as stretching and bending vibrations of the C-H and COO⁻ groups. The approximate descriptions and typical wavenumber ranges for these modes in this compound are summarized below.

Experimental Protocols

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid this compound.

Methodology:

-

Sample Preparation:

-

KBr Pellet Method: A small amount of finely ground this compound powder (typically 1-2 mg) is intimately mixed with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): A small quantity of the this compound powder is placed directly onto the ATR crystal, and firm contact is ensured by applying pressure with a built-in clamp.

-

-

Instrumentation and Data Acquisition:

-

A commercial FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector is used.

-

The sample compartment is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

A background spectrum of the empty sample holder (for transmission) or the clean ATR crystal is collected.

-

The sample spectrum is then recorded, typically by co-adding 16 to 64 scans at a spectral resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of absorbance or transmittance as a function of wavenumber (cm⁻¹).

-

Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of solid this compound.

Methodology:

-

Sample Preparation:

-

A small amount of this compound powder is placed on a microscope slide or in a sample holder.

-

For single-crystal studies, the crystal is mounted on a goniometer head to allow for orientation-dependent measurements.

-

-

Instrumentation and Data Acquisition:

-

A dispersive Raman spectrometer equipped with a charge-coupled device (CCD) detector is typically employed.

-

A monochromatic laser, such as a 514.5 nm Argon ion laser or a 785 nm diode laser, is used as the excitation source.

-

The laser is focused onto the sample using a microscope objective.

-

The scattered light is collected in a backscattering geometry and passed through a notch or edge filter to remove the intense Rayleigh scattering.

-

The Raman spectrum is recorded over the desired spectral range, with accumulation times and laser power optimized to achieve a good signal-to-noise ratio while avoiding sample degradation.

-

Data Presentation: Vibrational Band Assignments

The following tables summarize the experimentally observed vibrational frequencies and their assignments for α-calcium formate from FTIR and Raman spectroscopy. The splitting of bands due to the two non-equivalent formate ions in the crystal lattice is a notable feature.

Table 1: FTIR Vibrational Band Assignments for α-Calcium Formate

| Wavenumber (cm⁻¹) | Assignment | Description |

| ~2900 - 2870 | ν(C-H) | C-H stretching |

| ~1660 - 1580 | νₐ(COO⁻) | Asymmetric COO⁻ stretching |

| ~1400 - 1350 | νₛ(COO⁻) + δ(O-C-H) | Symmetric COO⁻ stretching combined with O-C-H bending |

| ~810 - 780 | δ(COO⁻) + δ(O-C-H) | COO⁻ bending combined with O-C-H bending |

Note: The ranges provided are approximate and can vary slightly between different studies. The bands are often observed as doublets due to the crystal structure.[1]

Table 2: Raman Vibrational Band Assignments for α-Calcium Formate

| Wavenumber (cm⁻¹) | Assignment | Description |

| ~2880 | ν(C-H) | C-H stretching |

| ~1605 | νₐ(COO⁻) | Asymmetric COO⁻ stretching |

| ~1380, ~1362 | νₛ(COO⁻) + δ(O-C-H) | Symmetric COO⁻ stretching and O-C-H in-plane bending |

| ~1062 | γ(CH) | C-H out-of-plane bending |

| ~789 | δ(COO⁻) | COO⁻ bending (scissoring) |

| ~233 | ν(Ca-O) | Calcium-Oxygen lattice vibrations |

Data compiled from multiple sources. The doublet at ~1362 and 1380 cm⁻¹ is a distinct feature in the Raman spectrum.[1][3]

Visualizations

Experimental Workflow

Caption: Experimental workflow for vibrational spectroscopy of this compound.

Crystal Structure and Spectral Splitting

Caption: Correlation between crystal structure and vibrational band splitting.

Conclusion

The vibrational spectra of this compound are well-defined and provide a sensitive probe of its solid-state structure. The characteristic splitting of the carboxylate stretching and bending modes in both FTIR and Raman spectra is a direct consequence of the presence of two non-equivalent formate ions in the orthorhombic crystal lattice of the α-polymorph. This technical guide provides the foundational knowledge and experimental framework for researchers to effectively utilize vibrational spectroscopy in the characterization of this compound and related materials. Accurate application of these techniques can aid in quality control, polymorph identification, and the study of intermolecular interactions in various scientific and industrial contexts.

References

Quantum Mechanical Modeling of Calcium Formate Interactions: A Technical Guide for Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the quantum mechanical (QM) and molecular modeling approaches used to understand the interactions of calcium formate, a common excipient in pharmaceutical formulations. A thorough understanding of these interactions at a molecular level is critical for predicting formulation stability, ensuring drug efficacy, and accelerating product development timelines. This document details the theoretical background, computational workflows, and key experimental validation techniques.

Introduction to this compound in Pharmaceutics

This compound, Ca(HCOO)₂, is the calcium salt of formic acid. It is utilized in various industries and, within pharmaceuticals, serves primarily as an excipient.[1] Its roles can include acting as a tablet binder, a stabilizer, or influencing the dissolution profile of an active pharmaceutical ingredient (API). The seemingly simple ionic compound exhibits complex interactions with APIs and other formulation components, driven by electrostatics, hydrogen bonding, and coordination with the calcium ion. These interactions can significantly impact the chemical stability and bioavailability of the drug product.[2] Computational modeling, particularly methods rooted in quantum mechanics, offers a powerful lens to investigate these interactions with high fidelity.

Physicochemical and Structural Properties of this compound

A prerequisite for accurate modeling is a firm understanding of the fundamental properties of this compound. The most stable and common form is the anhydrous orthorhombic crystal, α-calcium formate.[3][4]

Crystal and Molecular Structure

Quantum mechanical calculations, validated by experimental X-ray and neutron diffraction, provide a precise picture of the α-calcium formate crystal structure. In this structure, each Ca²⁺ ion is coordinated by seven oxygen atoms from neighboring formate ions, forming a distorted pentagonal bipyramid. The formate ions act as bridging ligands, creating a stable three-dimensional coordination polymer.[5]

Table 1: Crystallographic and Structural Data for α-Calcium Formate

| Parameter | Value | Source(s) |

| Crystal System | Orthorhombic | [5] |

| Space Group | Pbca | [5] |

| Unit Cell Parameters (Å) | a = 10.19, b = 13.40, c = 6.28 | [5] (approx.) |

| Ca-O Bond Distances (Å) | 2.34 - 2.58 | [5] |

| C-O Bond Distances (Å) | 1.26 - 1.28 | [5] |

| C-H Bond Distance (Å) | 1.11 | [5] |

| Molar Mass ( g/mol ) | 130.11 | [6] |

| Density (g/cm³) | ~2.02 | [7] |

Thermal Properties

The thermal stability of an excipient is a critical parameter in drug formulation, especially for processes involving heat, such as drying or melt-granulation. Thermogravimetric analysis (TGA) shows that anhydrous this compound is stable up to approximately 400°C. Its decomposition occurs in distinct stages, primarily yielding calcium carbonate (CaCO₃), which then decomposes to calcium oxide (CaO) at higher temperatures.[2][8]

Table 2: Thermal Decomposition Data for this compound

| Thermal Event | Temperature Range (°C) | Key Products | Source(s) |

| Decomposition of Anhydrous Ca(HCOO)₂ | ~400 - 600 | CaCO₃, H₂, CO | [2][8] |

| Decomposition of CaCO₃ | > 600 | CaO, CO₂ | [8][9] |

Quantum Mechanical Modeling Approaches

The interactions involving this compound, particularly the coordination with the Ca²⁺ ion and hydrogen bonding with the formate anion, necessitate the accuracy of quantum mechanics. Several computational strategies are employed, often in a multiscale fashion, to balance accuracy with computational cost.

Density Functional Theory (DFT)

DFT is a workhorse of quantum chemistry used to determine the electronic structure of molecules and materials. For this compound, DFT calculations are essential for:

-

Geometry Optimization: Accurately predicting bond lengths, angles, and the overall conformation of the formate ion and its coordination around the calcium center.[5]

-

Vibrational Analysis: Calculating infrared (IR) and Raman vibrational frequencies to aid in the interpretation of experimental spectra.[10][11][12][13][14]

-

Interaction Energies: Quantifying the binding energy between this compound and an API molecule, providing insight into the strength of their interaction.

Ab Initio Molecular Dynamics (AIMD)

AIMD combines DFT with molecular dynamics, allowing the simulation of system dynamics while calculating forces "on-the-fly" from quantum mechanics. This method is computationally intensive but provides the most accurate description of dynamic processes, such as ion solvation and the formation of ion pairs in solution. AIMD has been successfully used to derive accurate free energy profiles for the interaction of Ca²⁺ with formate in aqueous solutions, serving as a benchmark for simpler models.[15][16]

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM)

For studying the interaction of this compound with a large API or within a complex formulation matrix, a full QM treatment is often computationally prohibitive. The QM/MM approach offers a pragmatic solution by partitioning the system:

-

QM Region: The site of critical interactions (e.g., the this compound molecule and the interacting functional group of the API) is treated with a high-level QM method like DFT.

-

MM Region: The rest of the system (e.g., the bulk of the API, solvent molecules) is treated with a classical molecular mechanics force field.

This hybrid method provides QM accuracy for the chemically important region at a manageable computational cost, making it ideal for studying drug-excipient compatibility.[17][18][19]

Force Field Development and Parameterization

Classical molecular dynamics (MD) simulations are invaluable for exploring longer timescale phenomena, but their accuracy hinges on the quality of the underlying force field—a set of parameters and equations that define the potential energy of the system. Standard force fields (e.g., AMBER, CHARMM) may not accurately represent the interactions of divalent cations like Ca²⁺, often leading to artifacts such as excessive ion clustering.[20][21]

Recent work has focused on developing more accurate parameters for calcium ions, often by scaling ionic charges to account for electronic polarization effects in a mean-field way or by developing custom hydrated ion models.[21] These refined force fields are benchmarked against high-level AIMD simulations and experimental data to ensure they correctly reproduce properties like ion-pairing free energies.[15] For novel APIs, tools like AmberTools are used to generate GAFF (General Amber Force Field) parameters for the MM region in QM/MM simulations.[22]

Experimental Validation

Computational models must be validated against experimental data. A combination of crystallographic, spectroscopic, and thermal analysis techniques provides the necessary benchmarks to ensure the models accurately reflect physical reality.

Detailed Experimental Protocols

This technique provides the definitive atomic arrangement in the crystal, including bond lengths and angles, which serve as the primary benchmark for geometry optimizations in QM calculations.[23][24]

-

Protocol:

-

Crystal Selection: An optically clear, unfractured single crystal of α-calcium formate (typically 150-250 microns) is selected under a polarizing microscope.[23]

-

Mounting: The crystal is mounted on a goniometer head using a suitable adhesive or cryo-oil.

-

Data Collection: The mounted crystal is placed in a diffractometer. A monochromatic X-ray beam (e.g., Mo Kα radiation) is directed at the crystal. Data is collected by rotating the crystal and detector to satisfy the Bragg condition (nλ=2d sinθ) for all possible lattice planes. A full hemisphere or sphere of data is collected in frames with small rotational increments (e.g., 0.1-0.3°).[23]

-

Data Reduction: The collected diffraction spots are integrated to determine their intensities. Corrections for factors like absorption are applied.

-

Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. The atomic positions and thermal parameters are then refined using least-squares methods to achieve the best fit between the calculated and observed diffraction patterns.[25]

-

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules.[26] The resulting spectra provide a fingerprint of the material and are used to validate the vibrational frequencies calculated by DFT.

-

Protocol (FTIR - KBr Pellet Method):

-

Sample Preparation: A small amount of finely ground this compound powder (~1-2 mg) is intimately mixed with ~200 mg of dry potassium bromide (KBr) powder.

-

Pellet Pressing: The mixture is pressed under high pressure in a die to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded, typically in the mid-IR range (4000-400 cm⁻¹), by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet is subtracted.

-

-

Protocol (Raman Spectroscopy):

-

Sample Preparation: A small amount of the crystalline this compound sample is placed on a microscope slide.

-

Data Acquisition: The sample is placed under a Raman microscope. A laser of a specific wavelength is focused on the sample. The scattered light is collected and passed through a filter to remove the intense Rayleigh scattering. The remaining Raman scattered light is dispersed by a grating and detected, yielding the Raman spectrum.

-

This simultaneous technique measures the change in mass (TGA) and the difference in heat flow (DSC) into a sample relative to a reference as a function of temperature. It provides quantitative data on decomposition temperatures, mass loss, and the enthalpy of thermal events.[27][28]

-

Protocol:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is placed into an inert crucible (e.g., alumina).[29]

-

Instrument Setup: The crucible is placed on the TGA balance. The instrument is programmed with a specific temperature ramp (e.g., a linear heating rate of 10 °C/min) up to a final temperature (e.g., 900 °C).[30]

-

Analysis: The analysis is run under a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to purge evolved gases.[29][30]

-

Data Analysis: The resulting TGA curve (mass % vs. temperature) and DSC curve (heat flow vs. temperature) are analyzed. The onset temperature of decomposition is determined, and the mass loss for each step is quantified. The area under the DSC peaks is integrated to determine the enthalpy of the transitions.[29]

-

Application in Drug Development: Predicting API-Excipient Interactions

The primary goal of modeling this compound interactions in a pharmaceutical context is to predict and understand its compatibility with APIs. An unfavorable interaction can lead to the degradation of the API, altering its efficacy and potentially producing harmful impurities.

By applying the QM/MM workflow (Figure 1), researchers can simulate the interaction between this compound and a specific API. The analysis can reveal:

-

Binding Sites: Identifying which functional groups on the API are most likely to interact with the calcium ion or the formate anions.

-

Interaction Strength: Quantifying the binding energy to rank the stability of different interaction modes. A very strong interaction might affect drug release, while certain interactions could catalyze degradation.

-

Structural Changes: Determining if the interaction induces conformational changes in the API that could affect its activity.

-

Role of Water: Elucidating the role of water molecules in mediating or competing with the API-excipient interactions.

This predictive capability allows for a more rational selection of excipients early in the formulation process, reducing the need for extensive and time-consuming experimental screening studies. It helps in identifying potential stability issues before they arise, leading to more robust and reliable drug products.

Conclusion

Quantum mechanical modeling provides an indispensable toolkit for the modern pharmaceutical scientist. In the case of this compound, methods ranging from DFT and AIMD to multiscale QM/MM simulations allow for a detailed and accurate investigation of its interactions with active pharmaceutical ingredients. When anchored by robust experimental validation from techniques like SC-XRD, vibrational spectroscopy, and thermal analysis, these computational models can effectively predict and explain drug-excipient compatibility. This synergy between computation and experiment accelerates the development of safe, stable, and effective pharmaceutical formulations.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound structure - HPMC manufacturer [hpmcmanufacturer.com]

- 4. sellcellulose.com [sellcellulose.com]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. This compound | Ca(HCO2)2 | CID 10997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [chemister.ru]

- 8. One of the important aspects of this compound is its thermal decomposition behavior - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]

- 9. quora.com [quora.com]

- 10. researchgate.net [researchgate.net]

- 11. Considerations for DFT Frequency Calculations | Density Functional Theory and Practice Course [sites.psu.edu]

- 12. Comprehensive Density Functional Theory Studies of Vibrational Spectra of Carbonates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Vibrational frequencies - NWChem [nwchemgit.github.io]

- 14. ORCA Input Library - Vibrational Frequencies & Thermochemistry [sites.google.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. dovepress.com [dovepress.com]

- 18. researchgate.net [researchgate.net]

- 19. Drug Design in the Exascale Era: A Perspective from Massively Parallel QM/MM Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Parameterization of Ca+2-protein interactions for molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Improved Model of Hydrated Calcium Ion for Molecular Dynamics Simulations Using Classical Biomolecular Force Fields - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 24. pulstec.net [pulstec.net]

- 25. neutrons.ornl.gov [neutrons.ornl.gov]

- 26. researchgate.net [researchgate.net]

- 27. Search results [inis.iaea.org]

- 28. fpe.umd.edu [fpe.umd.edu]

- 29. benchchem.com [benchchem.com]

- 30. kforce.gradjevinans.net [kforce.gradjevinans.net]

A Historical Review of the Discovery and Synthesis of Calcium Formate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium formate, the calcium salt of formic acid, is a versatile chemical compound with a wide range of applications, from a preservative in animal feed to a setting accelerator in the construction industry.[1][2][3] Its journey from a laboratory curiosity to an industrially significant chemical is a story intertwined with the development of organic chemistry and chemical engineering. This technical guide provides a comprehensive historical review of the discovery and synthesis of this compound, detailing the evolution of its production methods and providing insight into the experimental protocols that have defined its manufacture.

Historical Discovery and Early Developments

While the isolation of formic acid dates back to the 17th century, the specific discovery of its calcium salt is less definitively documented in early chemical literature. The natural mineral form of this compound, formicaite, was not officially recognized until 1999, when it was identified in the Solongo boron deposit in Buryatia, Russia.[4][5][6] However, the synthesis of this compound in the laboratory undoubtedly predates its discovery as a mineral. Its early history is closely linked to the broader study of formic acid and its salts. The industrial use of this compound began to gain traction in the mid-20th century, particularly within the construction sector.[7]

A significant milestone in the history of this compound's industrial availability was its emergence as a by-product in the production of polyhydric alcohols like trimethylolpropane.[1][8] This synthesis route, which became prominent in the mid-20th century, provided an early and abundant source of the chemical, paving the way for its wider application.

Evolution of Synthesis Methods

The production of this compound has evolved from simple laboratory preparations to sophisticated industrial processes. The primary methods of synthesis are detailed below, each with its own set of advantages and disadvantages.

Neutralization of Formic Acid

One of the most straightforward and common methods for producing this compound is through the neutralization of formic acid with a calcium base, typically calcium carbonate or calcium hydroxide.[9] This acid-base reaction is a classic example of salt formation.

Reaction with Calcium Carbonate: CaCO₃ + 2HCOOH → Ca(HCOO)₂ + H₂O + CO₂

Reaction with Calcium Hydroxide: Ca(OH)₂ + 2HCOOH → Ca(HCOO)₂ + 2H₂O

This method is valued for its simplicity and the high purity of the resulting product.[10] However, the cost of formic acid can be a significant factor in the overall economics of this process.[9]

Carbonylation of Calcium Hydroxide

This method involves the reaction of calcium hydroxide with carbon monoxide under high temperature and pressure.[1] This process represents a more direct route from a simple and inexpensive C1 feedstock.

Ca(OH)₂ + 2CO → Ca(HCOO)₂

While this method utilizes low-cost raw materials, it requires specialized high-pressure equipment and elevated temperatures, which can increase capital and operational costs.[11]

Co-product in Trimethylolpropane Production

This compound is a significant co-product in the synthesis of trimethylolpropane, a polyol used in the production of polymers and synthetic resins. The process involves the reaction of butyraldehyde and formaldehyde in the presence of a basic catalyst, typically calcium hydroxide.[1] The reaction proceeds through a series of aldol condensations and a crossed Cannizzaro reaction, which ultimately yields trimethylolpropane and this compound.[8]

This method has been a major industrial source of this compound, benefiting from the large-scale production of trimethylolpropane.[8]

Synthesis from Formaldehyde

This compound can also be synthesized directly from formaldehyde and a calcium source, such as calcium hydroxide or calcium peroxide. This process often involves the use of an oxidizing agent like hydrogen peroxide.[8]

Reaction with Calcium Hydroxide and Hydrogen Peroxide: Ca(OH)₂ + 2CH₂O + H₂O₂ → Ca(HCOO)₂ + 2H₂O + H₂

This method can achieve high yields and purity, with formaldehyde conversion rates often exceeding 95%.[8]

Double Decomposition

The double decomposition method involves the reaction of a soluble calcium salt, such as calcium chloride or calcium nitrate, with a formate salt, typically sodium formate. The less soluble this compound then precipitates out of the solution.

CaCl₂ + 2HCOONa → Ca(HCOO)₂ + 2NaCl

This method's viability depends on the relative costs and availability of the starting salts.

Data Presentation: Comparison of Synthesis Methods

| Synthesis Method | Reactants | Key Reaction Conditions | Reported Yield/Purity | Advantages | Disadvantages |

| Neutralization | Formic Acid, Calcium Carbonate/Hydroxide | Room Temperature, Atmospheric Pressure | >95% Purity[9] | High purity, simple process | High cost of formic acid |

| Carbonylation | Calcium Hydroxide, Carbon Monoxide | 180-200°C, 6 MPa[1][11] | High Yield | Low-cost raw materials | Requires high pressure and temperature |

| Trimethylolpropane Co-product | Butyraldehyde, Formaldehyde, Calcium Hydroxide | Varies with specific process | Dependent on trimethylolpropane production | Large-scale availability | Product purity can be variable |

| From Formaldehyde | Formaldehyde, Calcium Hydroxide/Peroxide, Hydrogen Peroxide | 20-90°C[8] | ~95% Yield[8] | High yield and purity | Use of formaldehyde and peroxide |

| Double Decomposition | Calcium Salt (e.g., CaCl₂), Sodium Formate | Aqueous Solution | Variable | Can utilize various salt feedstocks | Can introduce impurities |

Experimental Protocols

Protocol 1: Synthesis of this compound via Neutralization of Formic Acid with Calcium Carbonate[10]

1. Materials:

- Heavy Calcium Carbonate (CaCO₃, ≥95% purity)

- Formic Acid (HCOOH, ≥85% purity)

- Mother liquor (recycled from previous batches)

2. Procedure:

- Charge a reaction vessel with a predetermined amount of heavy calcium carbonate powder and an appropriate amount of mother liquor.

- Begin stirring the mixture.

- Slowly add concentrated formic acid to the reaction tank. The theoretical molar ratio of calcium carbonate to formic acid is 1:2. A common weight ratio used in production is 1:0.83 for 95% calcium carbonate and 85% formic acid to account for losses.

- Maintain the reaction at room temperature and continue stirring at approximately 60 rpm for 60 minutes.

- Monitor the pH of the solution, aiming for a final pH of 4.0 to 4.5.

- After the addition of formic acid is complete, continue the reaction for an additional 15 minutes.

- The resulting this compound crystals are then separated by centrifugation. A polyester plain 260 filter cloth is suitable for this purpose. Centrifugation is typically carried out for 15 minutes to achieve a wet material moisture content of ≤ 5%.

- The separated crystals are dried in a tubular air dryer at a temperature of 150-180°C.

- The dried this compound is then packaged. The mother liquor is recycled for subsequent batches.

Protocol 2: Synthesis of this compound from Formaldehyde and Calcium Hydroxide[8]

1. Materials:

- Calcium Hydroxide (Ca(OH)₂)

- Formaldehyde (HCHO, typically 37% aqueous solution)

- Hydrogen Peroxide (H₂O₂, typically 30-50% aqueous solution)

- Water

2. Procedure:

- In a reaction vessel, prepare a suspension of calcium hydroxide in water.

- Add the formaldehyde solution to the calcium hydroxide suspension.

- The molar ratio of calcium hydroxide to formaldehyde to hydrogen peroxide should be approximately 1:2:1 to 1:2:1.2.

- Slowly add the hydrogen peroxide solution to the reaction mixture while maintaining the temperature between 20°C and 90°C. For example, dropwise addition over 15 minutes while keeping the temperature at a maximum of 50-60°C.

- After the addition of hydrogen peroxide is complete, continue stirring the mixture for approximately 30 minutes.

- The resulting solution contains dissolved this compound. The formaldehyde conversion in this process is typically above 98%.

- If necessary, adjust the pH of the solution to between 6.5 and 7.5 by adding a small amount of formic acid.

- Filter the solution to remove any insoluble impurities.

- Isolate the this compound from the clear solution by evaporation crystallization, followed by separation and drying of the crystals.

Mandatory Visualizations

Historical Timeline of this compound Discovery and Synthesis

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. bisleyinternational.com [bisleyinternational.com]

- 3. A Simple Guide to this compound Uses Across Multiple Industries - BOINTE [bointe.com]

- 4. handbookofmineralogy.org [handbookofmineralogy.org]

- 5. mindat.org [mindat.org]

- 6. Formicaite Mineral Data [webmineral.com]

- 7. greenchemindustries.com [greenchemindustries.com]

- 8. US5248818A - Process for the production of this compound - Google Patents [patents.google.com]

- 9. âHow to Produce this compound: 3 High-Yield Methods - Knowledge [zbaqchem.com]

- 10. celluloseether.com [celluloseether.com]

- 11. researchgate.net [researchgate.net]

Formicaite: A Comprehensive Technical Guide to its Natural Occurrence and Mineralogical Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formicaite (Ca(HCOO)₂) is a rare organic mineral of significant interest due to its unusual composition and formation within specific geological environments. This guide provides an in-depth analysis of its natural occurrence, mineralogical properties, and the analytical techniques used for its characterization. Quantitative data are presented in tabular format for clarity, and key processes are visualized using logical diagrams. This document serves as a technical resource for professionals in geology, materials science, and pharmacology who may be interested in the unique properties and potential applications of natural formates.

Introduction

Formicaite, a naturally occurring calcium formate, is a mineral that bridges the gap between the inorganic and organic realms of the geological world.[1] Its discovery and characterization provide valuable insights into low-temperature hydrothermal processes and the geochemical cycling of organic molecules in the Earth's crust. While synthetic this compound has various industrial applications, the study of its natural analogue, formicaite, offers a unique window into specific geological conditions and potential biomineralization pathways. This guide synthesizes the current knowledge on formicaite, with a focus on its mineralogical characteristics and geological context.

Natural Occurrence and Geological Significance

Formicaite is an exceptionally rare mineral, having been identified in only a few specific geological settings worldwide. Its formation is indicative of unique and localized geochemical conditions.

Type Locality and Geological Setting

The type locality for formicaite is the Solongo B deposit in the Ozernoe ore cluster, Buryatia, Russia.[1][2] It occurs there in hydrothermal veinlets that intersect kurchatovite-sakhaite ore within a skarn deposit.[1][2] Skarns are metasomatic rocks formed when carbonate rocks are intruded by a silicate magma. The presence of formicaite in this environment suggests its formation from low-temperature hydrothermal fluids rich in calcium and formate ions.

Another notable occurrence is at the Novofrolovskoye copper deposit in the Northern Ural Mountains of Russia, where it is found in a veinlet within skarnitized marble.[2]

Associated Minerals

The mineral assemblages found with formicaite are crucial for interpreting its formation conditions. At its type locality in the Solongo deposit, formicaite is associated with:

-

Calcite

-

Lizardite

-

Frolovite

-

Pentahydroborite

-

Hexahydroborite

-

Vimsite[2]

At the Novofrolovskoye deposit, the associated minerals include:

-

Calcite

-

Vesuvianite

-

Pentahydroborite

-

Frolovite

-

Calciborite

-

Uralborite[2]

The presence of these borate and silicate minerals helps to constrain the temperature, pressure, and chemical composition of the fluids from which formicaite crystallized.

Mineralogical Significance

The existence of formicaite highlights the role of organic ligands in transport and deposition of metals in hydrothermal systems. Formate, the simplest carboxylate anion, can form stable complexes with various metal ions, potentially influencing their mobility in geological fluids. The study of formicaite and its formation can, therefore, contribute to a better understanding of organometallic interactions in the Earth's crust.

Quantitative Mineralogical Data

A summary of the key quantitative data for formicaite is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Chemical Formula | Ca(HCOO)₂ | [1] |

| Crystal System | Tetragonal | [1] |

| Space Group | P4₁2₁2 | [3] |

| Unit Cell Dimensions | a = 6.77 Å, c = 9.463 Å | [3] |

| Hardness (Mohs Scale) | 1 | [1] |

| Specific Gravity | 1.9 g/cm³ | [1] |

| Refractive Indices | nω = 1.553, nε = 1.573 | [3] |

| Birefringence | 0.020 | [3] |

| Cleavage | Perfect on {100} | [2] |

| IR Spectrum Bands | 791, 1364, 1380, 1603 (very strong), 2870 (weak), 2925 cm⁻¹ (very weak) | [1] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the original characterization of formicaite are not fully available in the reviewed literature. However, the methodologies cited—electron microprobe analysis and gas chromatography of combustion products—are standard techniques in mineralogy. The following sections describe the general principles of these methods as they would be applied to a mineral like formicaite.

Mineral Identification Workflow

A general workflow for the identification and characterization of an unknown mineral suspected to be formicaite would involve a combination of physical, chemical, and crystallographic tests.

Electron Probe Microanalysis (EPMA)

EPMA is a non-destructive technique used to determine the elemental composition of small areas of a solid sample.

General Protocol:

-

Sample Preparation: A sample of the mineral is mounted in an epoxy resin, ground flat, and polished to a mirror finish. The surface is then coated with a thin layer of carbon to make it electrically conductive.

-

Analysis: The sample is placed in the EPMA instrument, and a focused beam of high-energy electrons is directed at the target area.

-

X-ray Detection: The electron beam excites the atoms in the sample, causing them to emit characteristic X-rays. The wavelengths and intensities of these X-rays are measured by wavelength-dispersive spectrometers.

-

Quantification: The X-ray intensities from the sample are compared to those from standards of known composition to determine the concentrations of each element. For formicaite, this would be used to quantify the amount of calcium.

Gas Chromatography (GC) of Combustion Products

To identify and quantify the organic component (formate), the mineral can be analyzed by gas chromatography following combustion.

General Protocol:

-

Combustion: A small, weighed amount of the mineral is heated to a high temperature in a controlled oxygen atmosphere. This process combusts the organic component, converting it into gaseous products, primarily CO₂ and H₂O.

-

Gas Separation: The resulting gases are carried by an inert carrier gas (e.g., helium) into a gas chromatograph. The GC column separates the different gases based on their physical and chemical properties.

-

Detection and Quantification: As each gas exits the column, it is detected by a suitable detector (e.g., a thermal conductivity detector or a mass spectrometer). The retention time identifies the gas, and the peak area is used to quantify its amount. From the amounts of CO₂ and H₂O produced, the original hydrogen and carbon content of the formate can be calculated.

Signaling Pathways and Logical Relationships

The formation of formicaite is a result of a specific sequence of geological and chemical events. The following diagram illustrates the logical relationship leading to the crystallization of formicaite in a hydrothermal setting.

Conclusion and Future Directions

Formicaite remains a mineralogical curiosity with potential implications for understanding low-temperature geochemical processes involving organic molecules. Its rarity underscores the specific conditions required for its formation and preservation. Future research could focus on:

-

Experimental Synthesis: Laboratory synthesis of formicaite under controlled temperature and pressure conditions to better constrain its stability field.

-

Isotopic Analysis: Isotopic studies of the carbon and oxygen in formicaite could help to elucidate the source of the formate and the temperature of formation.

-

Pharmacological Screening: While a leap from its geological context, the unique crystalline structure of a naturally occurring formate salt could be of interest for preliminary screening in drug delivery or formulation studies, where the properties of different salt forms of active pharmaceutical ingredients are critical.

This technical guide provides a foundational understanding of formicaite, offering a starting point for further scientific inquiry and exploration of its unique characteristics.

References

In-Vitro Toxicological Profile of Calcium Formate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

**Executive Summary

This technical guide provides a comprehensive overview of the in-vitro toxicological profile of calcium formate. Due to a notable lack of publicly available in-vitro toxicology studies specifically on this compound, this guide synthesizes data from studies on formic acid and sodium formate to extrapolate the potential toxicological properties of the formate ion. The available data suggest that the formate ion exhibits low acute cytotoxicity in various in-vitro models. Genotoxicity assessments on formic acid have indicated a potential for chromosomal aberrations and micronuclei formation in human lymphocytes at millimolar concentrations. Mechanistic studies have revealed that the formate ion can modulate intracellular calcium signaling, which has been linked to the promotion of cancer cell invasion in glioblastoma models through the activation of matrix metallopeptidases. This guide presents available quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of key cellular pathways and experimental workflows to support further research and safety assessments.

**1. Introduction

This compound, the calcium salt of formic acid, is utilized in various industrial applications, including as a concrete accelerator and a component in animal feed. Its dissociation in aqueous environments to calcium and formate ions necessitates a thorough understanding of the toxicological profile of the formate ion. This document collates and analyzes the available in-vitro toxicological data for formate from studies on formic acid and sodium formate to provide a foundational understanding for researchers and professionals in drug development and chemical safety.

**2. Cytotoxicity Profile

Direct in-vitro cytotoxicity data for this compound is limited in the public domain. However, studies on formic acid and sodium formate provide insights into the cytotoxic potential of the formate ion.

**2.1. Quantitative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxicity of formic acid and sodium formate in different in-vitro models.

| Test Substance | Assay Type | Cell Line/System | Endpoint | Concentration/Result | Reference |

| Formic Acid | Cytokinesis-Block Micronucleus (CBMN) | Human Peripheral Blood Lymphocytes | Apoptotic Cells | Dose-dependent increase | [1][2] |

| Formic Acid | Cytokinesis-Block Micronucleus (CBMN) | Human Peripheral Blood Lymphocytes | Necrotic Cells | Dose-dependent increase | [1][2] |

| Sodium Formate | Hoechst 33342/PI Staining | 661W (Photoreceptor) Cells | Apoptosis | Induced at 15 mM and 30 mM | [3] |

Note: The data presented are for formic acid and sodium formate and should be considered as surrogates for the potential effects of the formate ion from this compound.

**3. Genotoxicity Profile

The genotoxic potential of the formate ion has been investigated using formic acid in in-vitro assays. These studies provide evidence of clastogenic and aneugenic effects at high concentrations.

Quantitative Genotoxicity Data

The table below presents the quantitative findings from in-vitro genotoxicity studies on formic acid.

| Test Substance | Assay Type | Cell Line/System | Endpoint | Concentration Range | Result | Reference |

| Formic Acid | Chromosomal Aberration (CA) Assay | Human Peripheral Blood Lymphocytes | Chromosomal Aberrations | 0.07 - 0.8 mM | Significant increase at all concentrations except 0.07 mM | [2] |

| Formic Acid | Cytokinesis-Block Micronucleus (CBMN) Assay | Human Peripheral Blood Lymphocytes | Micronuclei Frequency | 20 - 80 mM | Significant dose-dependent increase | [1][2] |

Note: The data presented are for formic acid and should be considered as surrogates for the potential genotoxic effects of the formate ion from this compound.

**4. Mechanistic Toxicology: Signaling Pathways

Recent research has implicated the formate ion in the modulation of key cellular signaling pathways, particularly in the context of cancer biology.

Formate-Induced Calcium Signaling in Cancer Cell Invasion

Studies have shown that elevated levels of extracellular formate can promote the invasion of glioblastoma cells. This process is mediated by the activation of intracellular calcium (Ca²⁺) signaling, which in turn triggers the activity of matrix metallopeptidases (MMPs), enzymes that degrade the extracellular matrix and facilitate cell invasion.[1][4]

Oxidative Stress

The interplay between calcium signaling and the generation of reactive oxygen species (ROS) is a well-established concept in cellular toxicology. Elevated intracellular calcium can lead to mitochondrial dysfunction and increased ROS production.[5][6] While direct studies on this compound-induced oxidative stress are lacking, the potential for formate to modulate calcium signaling suggests a possible indirect route to inducing an oxidative stress response.

**5. Experimental Protocols

This section provides detailed methodologies for key in-vitro toxicological assays relevant to the assessment of this compound.

Cytotoxicity Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Expose cells to a range of concentrations of the test substance (e.g., this compound) for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium.

-